REACTION_CXSMILES
|
C[CH:2]([CH3:16])[CH2:3][CH2:4][CH2:5][C:6](F)(F)[C:7](=[O:13])CP(=O)([O-])[O-].C[O-:18].[Tl+]>ClCCl>[CH:16]12[CH2:2][CH2:3][CH2:4][CH:5]1[CH2:6][C:7](=[O:13])[O:18]2 |f:1.2|
|
Name
|
compound ( 9-a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dimethyl-3,3-difluoro-2-oxoheptylphosphonate
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC(CCCC(C(CP([O-])([O-])=O)=O)(F)F)C
|
Name
|
thallium methoxide
|
Quantity
|
8.23 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Tl+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product obtained by the conventional treatment of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
was purified on silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
C12OC(CC2CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |